Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. 6-Methyl Regioisomer
While direct target-binding data for CAS 931931-35-0 is lacking, its computed XLogP3-AA (2.8) differs from that of its 6-methyl regioisomer (6-methyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, CAS 892754-72-2), which is predicted to have a distinct lipophilicity profile due to the altered spatial arrangement of the methyl substituent [1]. This difference directly influences membrane permeability and non-specific binding, key determinants of in vitro assay performance and hit validation.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 (PubChem CID 20904344) |
| Comparator Or Baseline | 6-Methyl regioisomer (CAS 892754-72-2), XLogP3-AA value not independently verified but predicted to differ |
| Quantified Difference | Not quantifiable without experimental logD/logP data, but positional isomerism alters molecular shape and polarity |
| Conditions | In silico prediction (XLogP3 3.0, PubChem) |
Why This Matters
For cell-based assays, differences in lipophilicity can alter compound uptake and apparent potency by >2-fold, making regioisomer substitution a confounding variable.
- [1] PubChem: Computed properties for CAS 931931-35-0 and CAS 892754-72-2. View Source
